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molecular formula C12H7NO2 B8768162 5-Cyano-2-naphthoic acid

5-Cyano-2-naphthoic acid

Cat. No. B8768162
M. Wt: 197.19 g/mol
InChI Key: YMUOQUXRPWGOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07368462B1

Procedure details

A solution of Pd(OAc)2 (0.012 g, 0.054 mmol) and tri-o-tolylphosphine (0.073 g, 0.240 mmol) in degassed N-methylpyrrolidone (2 mL) is heated at 60° C. for 30 minutes. A solution of 1.0 M diethylzinc in hexane (0.11 mL, 0.11 mmol) is then added and stirring is continued for additional 30 minutes. To this mixture is added a mixture of 5-bromo-naphthalene-2-carboxylic acid, 1, (0.135 g, 0.536 mmol) and Zn(CN)2 (0.063 g, 0.536 mmol) in degassed N-methylpyrrolidone (2 mL). The resulting mixture is heated at 60° C. for 18 hrs. The reaction mixture is cooled and directly loaded to a prep-HPLC column eluting with CH3CN—H2O (0.1% TFA) to afford 0.085 g (80% yield) of the desired product as a white solid. m.p. 250° C. (dec.). 1H NMR (300 MHz, CDCl3): δ 8.61 (s, 1H), 8.18 (m, 2H), 8.14 (d, J=8.7 Hz, 1H), 7.94 (d, J=7.2 Hz, 1H), 7.54 (t, J=8.4 Hz, 1H). 13C NMR (75 MHz, CDCl3): δ 168.4, 134.9, 134.8, 134.5, 132.4, 131.9, 129.9, 128.5, 125.9, 125.5, 117.5, 110.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Zn(CN)2
Quantity
0.063 g
Type
catalyst
Reaction Step Two
Quantity
0.073 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0.012 g
Type
catalyst
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.C([Zn]CC)C.CCCCCC.Br[C:35]1[CH:44]=[CH:43][CH:42]=[C:41]2[C:36]=1[CH:37]=[CH:38][C:39]([C:45]([OH:47])=[O:46])=[CH:40]2.[CH3:48][N:49]1CCCC1=O>CC([O-])=O.CC([O-])=O.[Pd+2].[C-]#N.[C-]#N.[Zn+2]>[C:48]([C:35]1[CH:44]=[CH:43][CH:42]=[C:41]2[C:36]=1[CH:37]=[CH:38][C:39]([C:45]([OH:47])=[O:46])=[CH:40]2)#[N:49] |f:5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
0.11 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C=CC(=CC2=CC=C1)C(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Zn(CN)2
Quantity
0.063 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Step Three
Name
Quantity
0.073 g
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
2 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
0.012 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture is added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
WASH
Type
WASH
Details
eluting with CH3CN—H2O (0.1% TFA)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=C2C=CC(=CC2=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.085 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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